molecular formula C38H62O2 B586142 9-cis-Retinyl Oleate-d17 CAS No. 1795134-64-3

9-cis-Retinyl Oleate-d17

Cat. No. B586142
CAS RN: 1795134-64-3
M. Wt: 568.016
InChI Key: FXKDHZXYYBPLHI-OIHCPOPYSA-N
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Description

“9-cis-Retinyl Oleate-d17” is a labelled version of 9-cis-Retinyl Oleate, which is primarily found in the retina . It is a fatty acid ester of a Retinol isomer . The IUPAC name for this compound is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate .


Synthesis Analysis

The synthesis of 9-cis-retinoids involves a novel approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .


Molecular Structure Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .


Chemical Reactions Analysis

In the eye, hydrolysis of stored retinyl esters is catalyzed by retinyl ester hydrolase (REH) activities in retinal pigment epithelium (RPE) membranes . Specific activities determined for hydrolysis of various retinol isomers of retinyl palmitate (9-cis-, 11-cis-, 13-cis-, and all-trans-retinyl palmitates) indicated that 11-cis-retinyl palmitate is preferentially hydrolyzed .


Physical And Chemical Properties Analysis

The molecular formula of “9-cis-Retinyl Oleate-d17” is C38H45D17O2 . The molecular weight is 568.00 . The canonical SMILES structure is CCCCCCCCC=CCCCCCCCC(=O)OCC=C©C=CC=C©C=CC1=C(CCCC1©C)C .

Scientific Research Applications

1. Biosynthesis and Metabolism

9-cis-Retinoic acid, for which 9-cis-retinyl oleate-d17 is a precursor, is synthesized through specific pathways involving enzymes like cis-retinol dehydrogenase (cRDH). This process involves the oxidation of 9-cis-retinol to 9-cis-retinal, and subsequent synthesis in hepatic cells, playing a crucial role in liver metabolism (Paik et al., 2000).

2. Retinoid Receptor Interaction

9-cis-Retinoic acid, derived from 9-cis-retinyl oleate-d17, serves as a biological ligand for retinoid X receptors (RXR). It interacts with various fatty acids and bile acids, indicating its involvement in diverse metabolic pathways (Radomińska-Pandya & Chen, 2002).

3. Role in Vision

Research on the synthesis and analysis of various retinyl esters, including 9-cis-retinyl oleate-d17, highlights their significance in ocular health, particularly in processes like vision and retinal health (Alvarez et al., 1981).

4. Enzymatic Reactions and Isomerization

Enzymatic activities related to the conversion and isomerization of 9-cis-retinyl oleate-d17 to its active forms are crucial in physiological processes like cellular differentiation and vision (Labrecque et al., 1995).

5. Pharmaceutical Applications

The study of 9-cis-retinyl oleate-d17 and its derivatives provides insights into potential therapeutic applications, such as in the treatment of hereditary retinal diseases and other conditions requiring retinoid-based interventions (Kochman et al., 2021).

6. Analytical Chemistry and Spectroscopy

Mass spectrometry and analytical techniques have been employed to study compounds like 9-cis-retinyl oleate-d17, aiding in the identification and understanding of its structure and metabolic pathways (Lin et al., 1970).

Mechanism of Action

The retinoid (visual) cycle is a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal (11-cis-Ral), the inherent visual chromophore indispensable for vision . Deficiencies in the retinoid metabolism are involved in pathologic mechanisms of several forms of retinal diseases .

Safety and Hazards

There is limited information available on the safety and hazards of “9-cis-Retinyl Oleate-d17”. It is recommended to handle this compound with care and use it for research purposes only .

Future Directions

The retinoid cycle is a promising area of research for the treatment of various retinal diseases. The modulation of key enzymes implicated with the retinoid cycle at a genetic level holds great promise for the treatment of patients with degenerative diseases of the retina .

properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-OIHCPOPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cis-Retinyl Oleate-d17

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